2,3-Dicyano-5,6-diphenylpyrazine
Overview
Description
2,3-Dicyano-5,6-diphenylpyrazine is an organic compound with the molecular formula C18H10N4. It is known for its unique structure, which includes two cyano groups and two phenyl groups attached to a pyrazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-Dicyano-5,6-diphenylpyrazine can be synthesized through a reaction involving a dione and a diamine. The reaction typically occurs under mild conditions, with the mixture being heated in acetic acid. This method yields the compound in high purity and efficiency .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis of this compound in a laboratory setting provides a foundation for scaling up the process. The mild reaction conditions and high yield make it a promising candidate for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dicyano-5,6-diphenylpyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the cyano groups, leading to the formation of amines or other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .
Scientific Research Applications
2,3-Dicyano-5,6-diphenylpyrazine has several scientific research applications:
Optoelectronics: The compound exhibits aggregation-induced emission, making it useful in the development of light-emitting devices and sensors.
Biological Probes: Its unique photophysical properties allow it to be used as a fluorescent probe in biological research.
Material Science: The compound’s stability and emission properties make it suitable for use in various materials, including polymers and composites.
Mechanism of Action
The mechanism of action of 2,3-Dicyano-5,6-diphenylpyrazine involves its ability to undergo aggregation-induced emission. This phenomenon occurs due to the restriction of intramolecular rotation, which enhances the compound’s fluorescence in the aggregated state. The low-frequency modes originating from the phenyl ring twisting motions are strongly coupled with the electronic excited state, dissipating the electronic excitation energy through mode-mixing (Duschinsky rotation effect) .
Comparison with Similar Compounds
2,3-Dicyanopyrazino[5,6-9,10]phenanthrene: This compound has “locked” phenyl rings and does not exhibit aggregation-induced emission.
Tetraphenylpyrazine: Another pyrazine derivative with different photophysical properties.
Uniqueness: 2,3-Dicyano-5,6-diphenylpyrazine is unique due to its “free” phenyl rings, which allow for aggregation-induced emission. This property distinguishes it from similar compounds and makes it valuable for applications requiring high fluorescence efficiency .
Properties
IUPAC Name |
5,6-diphenylpyrazine-2,3-dicarbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10N4/c19-11-15-16(12-20)22-18(14-9-5-2-6-10-14)17(21-15)13-7-3-1-4-8-13/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHQNNRFYGOENPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(N=C2C3=CC=CC=C3)C#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00306059 | |
Record name | 2,3-Dicyano-5,6-diphenylpyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00306059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52197-23-6 | |
Record name | 5,6-Diphenyl-2,3-pyrazinedicarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52197-23-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 173949 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052197236 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC173949 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=173949 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3-Dicyano-5,6-diphenylpyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00306059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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